molecular formula C6H12OS B2580236 2-Cyclopropyl-2-methoxyethanethiol CAS No. 1935135-91-3

2-Cyclopropyl-2-methoxyethanethiol

Cat. No.: B2580236
CAS No.: 1935135-91-3
M. Wt: 132.22
InChI Key: AVAJXUMOZONLIW-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methoxyethanethiol is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activity. This compound features a cyclopropyl group, a methoxy group, and a thiol group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methoxyethanethiol typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride to form cyclopropylmethanesulfonate. This intermediate is then reacted with sodium methoxide to yield this compound. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methoxyethanethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form cyclopropylmethanol derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Cyclopropylmethanol derivatives.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-2-methoxyethanethiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxyethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The cyclopropyl group can introduce strain into molecular structures, affecting their stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-N-methoxy-N-methylacetamide: Shares the cyclopropyl and methoxy groups but differs in the presence of an acetamide group.

    Thiophene derivatives: Contain sulfur and exhibit similar chemical properties but have a different ring structure.

Uniqueness

2-Cyclopropyl-2-methoxyethanethiol is unique due to its combination of a cyclopropyl group, a methoxy group, and a thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

2-cyclopropyl-2-methoxyethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-7-6(4-8)5-2-3-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAJXUMOZONLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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